9H-Purine, 6-(benzylthio)-9-methyl-
Description
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Structure
3D Structure
Properties
CAS No. |
91803-89-3 |
|---|---|
Molecular Formula |
C13H12N4S |
Molecular Weight |
256.33 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-methylpurine |
InChI |
InChI=1S/C13H12N4S/c1-17-9-16-11-12(17)14-8-15-13(11)18-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
LMKRSLXIKOQLMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2SCC3=CC=CC=C3 |
Origin of Product |
United States |
Contextualizing the Purine Scaffold in Drug Discovery
The purine (B94841) ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of biochemistry. rsc.orgwikipedia.org Its most famous representatives are adenine (B156593) and guanine, the fundamental building blocks of nucleic acids, DNA and RNA. rsc.orgrsc.org This inherent biological role means that purine analogues can readily interact with the machinery of the cell, including enzymes and receptors that recognize natural purines. rsc.orgnih.gov This ability to "mimic" endogenous molecules makes the purine scaffold an exceptionally fruitful starting point for drug design. nih.gov
The therapeutic applications of purine derivatives are vast and varied. rsc.orgnih.gov They have been successfully developed into drugs for a wide array of conditions, including:
Anticancer agents : By interfering with nucleic acid synthesis or inhibiting key enzymes in cell proliferation, purine analogues like 6-mercaptopurine (B1684380) and fludarabine (B1672870) have become mainstays in cancer chemotherapy. rsc.orgrsc.org
Antiviral compounds : Many antiviral drugs are purine nucleoside analogues that terminate the replication of viral genetic material. nih.gov
Anti-inflammatory agents : Purine derivatives can modulate inflammatory pathways, offering potential treatments for autoimmune diseases. rsc.org
The versatility of the purine scaffold lies in its amenability to chemical modification. researchgate.net By adding different functional groups at various positions on the purine ring, medicinal chemists can fine-tune the molecule's properties to achieve desired biological effects and target selectivity. rsc.orgrsc.org
Significance of the 6 Benzylthio Moiety in Purine Chemistry
The substitution at the 6-position of the purine (B94841) ring is a critical determinant of a molecule's biological activity. scielo.org.mx The introduction of a thioether linkage, specifically a benzylthio group (-S-CH₂-Ph), imparts several important characteristics to the purine scaffold.
The benzylthio group significantly increases the lipophilicity (fat-solubility) of the purine derivative compared to its unsubstituted or amino-substituted counterparts. researchgate.net This enhanced lipophilicity can improve the molecule's ability to cross cell membranes, potentially leading to greater intracellular concentrations and more potent biological effects. researchgate.net Research on a series of 6-(benzylthio)-9H-purin-9-yl-pyridinium derivatives found that the increased lipophilicity conferred by the benzylthio group favorably influenced their antitumor activity against human cervical carcinoma cells. researchgate.net
Furthermore, the sulfur atom and the aromatic benzyl (B1604629) ring can participate in various non-covalent interactions with biological targets, such as enzymes or receptors. ontosight.aiontosight.ai These interactions can be crucial for the molecule's binding affinity and specificity. For instance, 6-benzylthiopurine has been investigated for its potential to inhibit enzymes like protein kinases and has demonstrated anti-tumor activity against certain cancer cell lines. ontosight.ai
However, it is important to note that the biological effect is highly context-dependent. In a study investigating the depletion of the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT), 2-amino-6-(benzylthio)purine derivatives were found to be inactive, whereas their O⁶-benzylguanine counterparts were potent. nih.gov This highlights the subtle structural requirements for activity at different biological targets.
Role of N9 Methylation in Purine Analogues
The nitrogen atoms of the purine (B94841) ring, particularly at the N7 and N9 positions, are common sites for alkylation in drug design. nih.govresearchgate.net The addition of a methyl group at the N9-position, as seen in 9H-Purine, 6-(benzylthio)-9-methyl-, serves several strategic purposes.
Moreover, the position of alkylation on the purine ring is crucial. Regioisomers, such as N7- versus N9-alkylated purines, often exhibit vastly different biological activities. Research has shown that substitution at the N9 position often preserves or enhances activity, while substitution at the N7 position can lead to a complete loss of activity for certain targets. nih.govresearchgate.net Therefore, synthetic strategies that ensure regiospecific N9-alkylation are highly valuable in medicinal chemistry. researchgate.net
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Systematic Elucidation of Key Structural Determinants for Biological Activity
The biological activity of 6-(benzylthio)purine derivatives is significantly influenced by substituents at various positions on the purine (B94841) and benzyl (B1604629) rings.
Influence of Substituents at the N9-Position on Potency and Selectivity
Substitutions at the N9-position of the purine ring play a critical role in modulating the biological activity of 6-(benzylthio)purine analogs. Research has shown that the nature of the substituent at this position can significantly impact potency and selectivity. imtm.cz For instance, in the context of cyclin-dependent kinase (CDK) inhibitors, the introduction of alkyl groups like methyl or isopropyl at the N9-position of 6-benzylaminopurine (B1666704) (BAP) analogs led to an increase in inhibitory activity. tandfonline.com This suggests that a non-polar side-chain at the N9 position may be favorable for activity, potentially by influencing the interaction with the target enzyme. tandfonline.com
Conversely, the presence of a polar side-chain at the N9-position can lead to a decrease in inhibitory activity. tandfonline.com However, the specific effect of N9-substitution can be dependent on the nature of the substituent at the C6-position. tandfonline.com For some 6-isopentenyladenine derivatives, a methyl group at N9 resulted in a more than two-fold increase in inhibitory activity compared to an isopropyl group. tandfonline.com In the development of antitumor agents, while the N9-substitution was not found to be a determining factor for cytotoxic effects in some series, certain alkyl chains like a pentyl group at N9 showed increased potency in specific cancer cell lines. imtm.cz
Table 1: Effect of N9-Substituents on Biological Activity
| Parent Compound | N9-Substituent | Observed Effect on Activity | Target/Assay |
| 6-Benzylaminopurine (BAP) | Isopropyl | Increased inhibitory activity | Mitogen-activated protein kinase (MAPK) tandfonline.com |
| 6-Benzylaminopurine (BAP) | Methyl | Increased inhibitory activity | Mitogen-activated protein kinase (MAPK) tandfonline.com |
| 6-Isopentenyladenine | Methyl | >2-fold increased inhibitory activity (vs. Isopropyl) | Mitogen-activated protein kinase (MAPK) tandfonline.com |
| 2,6-Disubstituted Purines | Pentyl | Increased potency in specific cell lines | Antitumor activity imtm.cz |
Impact of the 6-(Benzylthio) Moiety and its Modifications
The 6-(benzylthio) moiety is a key structural feature, and its modification has profound effects on the biological profile of these purine derivatives. The thioether linkage itself is significant. For example, in the pursuit of selective positive inotropes, thioether-linked derivatives were found to be superior to their oxygen and nitrogen isosteres. researchgate.net
However, in other contexts, the benzylthio group can be detrimental to activity. For instance, 6-(benzylthio) substituents did not exhibit inhibitory activity against mitogen-activated protein kinase (MAPK), whereas the corresponding 6-benzylamino analogs showed an increased inhibitory effect. tandfonline.com It is speculated that the sulfur atom in the benzylthio group is unable to act as a hydrogen bond acceptor, which may be a crucial interaction with the enzyme. tandfonline.com Conversely, for inhibiting Helicobacter pylori purine nucleoside phosphorylase (PNP), a compound with a benzylthio substituent at the C6 position demonstrated the most potent inhibition. tandfonline.com
Role of Substitutions at the C2-Position of the Purine Ring
Modifications at the C2-position of the purine ring have been shown to be a critical determinant of biological activity. The introduction of specific substituents at this position can significantly enhance the inhibitory potency of 6-(benzylthio)purine analogs. For example, the presence of a polar side-chain at the C2-position is thought to be necessary for binding to the ATP binding pocket of kinases. tandfonline.com
In studies on MAPK inhibitors, a (2-hydroxyethyl)thio group at C2 led to strong inhibition. tandfonline.com Replacing the nitrogen atom with a sulfur atom in the C2 side-chain of a bohemine (B1667358) analog resulted in a notable increase in MAPK inhibition, from 56% to 76.3%. tandfonline.com For antitumor activity, the presence of a chlorine atom at the C2-position was found to increase cytotoxicity compared to nitrogen-containing fragments. imtm.cz Conversely, bulky substituents at the C2-position were generally unfavorable for cytotoxic activity. imtm.cz
Table 2: Influence of C2-Substituents on Biological Activity
| Parent Scaffold | C2-Substituent | Observed Effect on Activity | Target/Assay |
| 6-Benzylaminopurine analog | (2-hydroxyethyl)thio | Strong inhibition | Mitogen-activated protein kinase (MAPK) tandfonline.com |
| Bohemine analog | (2-hydroxyethyl)thio (vs. amino) | Increased inhibition (76.3% vs. 56%) | Mitogen-activated protein kinase (MAPK) tandfonline.com |
| 6,9-Disubstituted Purine | Chlorine | Increased cytotoxicity | Antitumor activity imtm.cz |
| 6,9-Disubstituted Purine | Bulky systems | Unfavorable for cytotoxicity | Antitumor activity imtm.cz |
Effect of Substituents on the Benzyl Ring on Activity Profiles
The substitution pattern on the benzyl ring of the 6-(benzylthio) moiety also plays a significant role in determining the biological activity. In the development of antitoxoplasmic agents, the efficacy of carbocyclic 6-benzylthioinosine (B1197294) analogues varied with the position and nature of the substituent on the phenyl ring. nih.gov For instance, carbocyclic 6-(p-methylbenzylthio)inosine, carbocyclic 6-(p-methoxybenzylthio)inosine, and carbocyclic 6-(p-methoxycarbonylbenzylthio)inosine were among the most effective compounds. nih.gov
For antitumor purine derivatives, the introduction of electron-withdrawing groups such as nitro, trifluoromethyl, or chloro at the para-position of an arylpiperidine moiety attached to the purine core led to an increase in antitumor activity. imtm.cz In contrast, for MAPK inhibitors derived from 6-(benzylamino)purine, the addition of a hydroxyl group to the benzyl ring did not alter the inhibitory activity. tandfonline.com
Development and Application of QSAR Models for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent and selective molecules.
For a series of 2,6,9-trisubstituted purine derivatives with antitumor activity, 3D-QSAR models were developed. imtm.cz These models revealed that steric properties had a more significant influence on cytotoxicity than electronic properties, contributing to 70% and 30% of the activity, respectively. imtm.czresearchgate.net The models highlighted that an arylpiperazinyl system at the C6-position was beneficial for activity, while bulky groups at the C2-position were detrimental. imtm.cz
In another study on 2-benzylthiopyrimidine derivatives with antibacterial activity against Staphylococcus aureus, a QSAR model was established using non-linear multiple regression. sciepub.com The model, which showed good robustness and predictive power, established a mathematical relationship between the antibacterial activity (pIC50) and quantum chemical parameters such as the partition coefficient (LogP), molar volume (MV), and ionization potential (IP). sciepub.com
Pharmacophore Modeling for Ligand-Target Interactions
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. This technique is valuable for virtual screening of compound libraries and for designing new ligands with improved binding affinity.
For a series of 2,6,9-trisubstituted purine derivatives with potential as apoptosis-inducing agents, a preliminary pharmacophore model was developed. mdpi.comdoaj.org This model identified key features for cytotoxic activity, including aromatic centers, hydrogen bond acceptor/donor centers, and a hydrophobic area. mdpi.com The features identified by the pharmacophore model were consistent with the observed cytotoxic activities of the tested compounds. mdpi.com
Pharmacophore models have also been generated for various anticancer drug targets, which can then be used to screen databases of compounds, including purine derivatives, to identify potential new therapeutic agents. nih.gov This approach allows for the efficient identification of molecules that possess the necessary structural features to interact with a target of interest. nih.gov
Computational Chemistry and Molecular Modeling for 9h Purine, 6 Benzylthio 9 Methyl Derivatives
Molecular Docking Simulations to Investigate Binding Modes with Biological Targets
Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms at the active site of a biological target. nih.gov For purine (B94841) derivatives, which are known to interact with a wide range of proteins, docking studies are crucial for understanding their structure-activity relationships (SAR). imtm.cznih.gov
Derivatives of 6-(benzylthio)-9H-purine have been investigated as inhibitors of several key protein targets. For instance, docking studies on 6-(benzylthio)-9H-purin-9-yl-pyridinium derivatives have identified choline (B1196258) kinase (ChoK) as a significant biological target. ugr.es These simulations revealed that the binding affinity is influenced by the nature of the cationic head and the linker connecting it to the purine core. Similarly, systematic molecular modeling, including docking, has been performed on other purine derivatives to explore their potential as Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov In these studies, key hydrogen bond interactions with residues such as Asp86, Glu81, and Leu83 in the ATP binding pocket were found to be critical for inhibitory activity. nih.gov
Further research has employed molecular docking to screen thioguanine-based purine analogs against the DENV-2 NS2B/NS3 protease, where interactions with residues like Asn174 were identified as being key for stabilization in the active site. researchgate.net These computational predictions help to rationalize the observed biological activities and guide the synthesis of more potent and selective inhibitors.
Table 1: Examples of Molecular Docking Studies on Purine Derivatives
| Purine Derivative Class | Biological Target | Key Interacting Residues | Reference |
|---|---|---|---|
| 6-(benzylthio)-9H-purin-9-yl-pyridinium | Choline Kinase α (ChoKα) | Not specified | ugr.es |
| General Purine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Asp86, Glu81, Leu83, Lys89 | nih.gov |
| Thioguanine-based Analogs | DENV-2 NS2B/NS3 Protease | Asn174, Tyr161 | researchgate.net |
| 9H Purine Derivatives | Cyclin-Dependent Kinase 9 (CDK9) | Cys106 | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, orbital energies) of molecules. mdpi.com It is a powerful tool for calculating a wide range of molecular properties, including geometric parameters, vibrational frequencies, and descriptors of chemical reactivity. nih.govnih.gov By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—DFT provides insights into the kinetic stability and chemical reactivity of a compound. researchgate.net
For purine derivatives, DFT calculations are used to understand their tautomeric stability, molecular geometry, and electronic properties, which are fundamental to their biological function. nih.govnih.gov Studies on related compounds, such as 6-thiopurine, have utilized DFT with functionals like B3LYP and basis sets like 6-311+G** to analyze tautomeric equilibria and simulate infrared and Raman spectra, showing excellent agreement with experimental data. nih.govacs.org
The energy gap between the HOMO and LUMO (ΔE) is a particularly important parameter derived from DFT calculations; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to reaction. researchgate.net Other calculated parameters, such as chemical hardness, softness, and electrophilicity index, further characterize the molecule's reactivity and potential interaction mechanisms. mdpi.com These theoretical calculations help to explain the relationship between the molecular structure of purine derivatives and their observed properties. researchgate.net
Table 2: Representative Electronic Properties of Purine Derivatives from DFT Studies
| Compound | Methodology | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Purine | DFT/B3LYP/6-311+G(d,p) | -6.531 | -1.225 | 5.306 | researchgate.net |
| 6-furfurylaminopurine | DFT/B3LYP/6-311+G(d,p) | -5.634 | -0.952 | 4.682 | researchgate.net |
| N-benzylaminopurine | DFT/B3LYP/6-311+G(d,p) | -5.878 | -0.925 | 4.953 | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comoup.com This technique provides detailed information on the flexibility of both the ligand and its protein target, the stability of the ligand-protein complex, and the specific dynamic interactions that stabilize the binding, such as hydrogen bonds and hydrophobic contacts. nih.gov MD simulations are often performed following molecular docking to validate the predicted binding pose and to understand how the complex behaves in a dynamic, solvated environment. researchgate.netmdpi.com
In the study of purine derivatives as kinase inhibitors, MD simulations have been crucial. For example, simulations of purine-based inhibitors in complex with CDK2 have been run for nanoseconds to verify the stability of the docked conformation. mdpi.com Key metrics analyzed include the root-mean-square deviation (RMSD) of the protein backbone and the ligand. A stable RMSD over time suggests that the complex has reached equilibrium and the binding mode is stable. mdpi.comnih.gov
Similarly, MD simulations of a 1H-purine-2,6-dione derivative bound to the SARS-CoV-2 main protease were conducted for 100 nanoseconds. nih.gov These simulations allowed for the calculation of binding free energies using methods like MM-PBSA and an analysis of the persistence of hydrogen bonds, confirming a stable interaction throughout the simulation. nih.gov Such studies offer a dynamic picture of the ligand-receptor interactions that is unattainable through static docking alone. oup.com
Table 3: Examples of Molecular Dynamics (MD) Simulation Studies on Purine Derivative-Protein Complexes
| System | Simulation Time | Key Findings | Reference |
|---|---|---|---|
| Purine derivative-CDK2 complex | >6 ns | Complex reached equilibrium; ligand RMSD stabilized around 1.400 Å. | mdpi.com |
| 1H-purine-2,6-dione derivative-SARS-CoV-2 Mpro complex | 100 ns | Stable ligand RMSD (average 1.9 Å); persistent hydrogen bonds throughout simulation. | nih.gov |
| Guanine-Riboswitch complex | 150 ns | Revealed a two-step ligand recognition process involving general purine binding followed by specific selection. | oup.com |
In Silico Prediction of Molecular Properties Relevant to Biological Activity
In addition to studying target interactions, computational methods are widely used to predict the molecular properties that determine a compound's viability as a drug. These properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for a drug's efficacy and safety. sciensage.infokims-imio.com Web-based tools like SwissADME and pkCSM provide rapid predictions of physicochemical properties, pharmacokinetics, drug-likeness, and potential toxicity. kims-imio.commdpi.comnih.gov
For novel compounds like 9H-Purine, 6-(benzylthio)-9-methyl-, these tools can predict key descriptors such as molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and water solubility. researchgate.net These parameters are evaluated against established guidelines like Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. mdpi.com For example, a high predicted gastrointestinal (GI) absorption and a good bioavailability score suggest that a compound is likely to be well-absorbed when administered orally. nih.gov
The "bioavailability radar" provided by SwissADME offers a quick, visual assessment of a compound's drug-likeness based on six key physicochemical properties. sciensage.info Predictions can also indicate potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, or whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). sciensage.infotpcj.org This early-stage computational screening allows researchers to prioritize compounds with favorable ADME profiles for further development. acs.org
Table 4: Predicted Molecular Properties for 9H-Purine, 6-(benzylthio)-9-methyl-
Data generated using the SwissADME web tool.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Formula | C13H12N4S | - |
| Molecular Weight | 256.33 g/mol | Complies with Lipinski's Rule (<500) |
| Consensus Log P (Lipophilicity) | 2.88 | Complies with Lipinski's Rule (≤5) |
| Topological Polar Surface Area (TPSA) | 61.75 Ų | Indicates good cell membrane permeability |
| Water Solubility (ESOL) | Moderately soluble | LogS = -3.27 |
| Gastrointestinal (GI) Absorption | High | Favorable for oral administration |
| Blood-Brain Barrier (BBB) Permeant | Yes | Compound may cross into the central nervous system |
| Lipinski's Rule of Five Violations | 0 | Indicates good drug-likeness |
| Bioavailability Score | 0.55 | Indicates good absorption and distribution properties |
Future Directions and Emerging Research Avenues for 9h Purine, 6 Benzylthio 9 Methyl Compounds
Design and Synthesis of Novel Scaffolds with Enhanced Biological Profiles
The purine (B94841) core is a privileged structure in medicinal chemistry, and the modification of this scaffold is a key strategy for developing new therapeutic agents. acs.orgnih.gov Future research will focus on the rational design and synthesis of novel analogs of 9H-Purine, 6-(benzylthio)-9-methyl- to enhance their biological activities and selectivity.
Key areas of exploration include:
Substitution at Various Positions: Systematic modifications at the C2, C8, and N9 positions of the purine ring can significantly influence the compound's interaction with biological targets. acs.orgtubitak.gov.tr For instance, introducing different substituents on the benzyl (B1604629) ring of the 6-(benzylthio) group can modulate activity. nih.gov
Bioisosteric Replacement: Replacing the sulfur atom in the thioether linkage with other groups, such as oxygen or selenium, or modifying the benzyl group can lead to compounds with altered pharmacokinetic and pharmacodynamic properties.
Hybrid Molecules: The creation of hybrid molecules by combining the 6-(benzylthio)purine scaffold with other pharmacophores is a promising approach to develop agents with dual or multiple modes of action. nih.gov
A recent study focused on the synthesis of 6,9-disubstituted purine analogues, highlighting the potential for developing compounds with improved anticancer properties by modifying these positions. nih.gov Another study detailed the synthesis of 2,6,8,9-tetrasubstituted purine analogues, demonstrating the feasibility of creating highly functionalized purine libraries for screening. acs.org
Investigation of Polypharmacology and Multi-Target Directed Ligands
The "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases. Polypharmacology, the ability of a single compound to interact with multiple targets, is now recognized as a valuable attribute for therapeutic agents. biorxiv.org Future research will delve into the polypharmacological profiles of 6-(benzylthio)purine derivatives.
The development of multi-target directed ligands (MTDLs) based on the purine scaffold is a significant area of interest. researchgate.netdntb.gov.ua By designing compounds that can simultaneously modulate multiple targets involved in a disease pathway, it may be possible to achieve enhanced therapeutic efficacy and overcome drug resistance. For example, researchers have designed purine-based MTDLs that act as both adenosine (B11128) receptor antagonists and monoamine oxidase B inhibitors, which could be beneficial for neurodegenerative diseases. nih.govresearchgate.net
Integration of Cheminformatics and Machine Learning in Compound Discovery
The integration of cheminformatics and machine learning (ML) is revolutionizing drug discovery. nuvisan.comneovarsity.org These computational tools can accelerate the identification and optimization of lead compounds by analyzing vast datasets and predicting molecular properties. nuvisan.commdpi.com
Future applications in the context of 9H-Purine, 6-(benzylthio)-9-methyl- and its analogs include:
Virtual Screening: High-throughput virtual screening of large compound libraries to identify new derivatives with desired biological activities. neovarsity.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models to understand the relationship between the chemical structure of purine derivatives and their biological activity, guiding the design of more potent compounds. nuvisan.commdpi.com
De Novo Design: Utilizing generative chemistry models to design novel purine scaffolds with optimized properties. nuvisan.com
Predictive ADMET Modeling: Using ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, reducing the likelihood of late-stage failures in drug development.
The use of AI and ML in purine research is expected to grow, facilitating the development of new synthesis methods and the exploration of purine-based materials. numberanalytics.com
Exploring Novel Therapeutic Applications Beyond Current Scope
While purine analogs are well-known for their applications in cancer and viral infections, the unique structural features of 6-(benzylthio)purine derivatives suggest potential for a broader range of therapeutic applications. ontosight.ainih.gov
Emerging areas of investigation may include:
Neurodegenerative Diseases: Given the role of purinergic signaling in the nervous system, these compounds could be explored for conditions like Alzheimer's and Parkinson's disease. csic.es
Inflammatory and Autoimmune Disorders: The immunomodulatory properties of some purine derivatives suggest their potential in treating diseases like rheumatoid arthritis and inflammatory bowel disease.
Cardiovascular Diseases: Certain purine derivatives have shown effects on cardiovascular function, opening avenues for research into treatments for heart-related conditions. numberanalytics.com
Antimicrobial Agents: The investigation of thiosubstituted purines for their antibacterial and antifungal activities is an ongoing area of research. nih.gov
Research has already shown that some 6-(benzylthio)purine derivatives exhibit anti-tumor activity and can inhibit various enzymes, including protein kinases. ontosight.ai Further screening against a wide array of biological targets could uncover novel therapeutic uses. ontosight.ai
Development of Sustainable and Scalable Synthetic Methods for Purine Analogues
The development of environmentally friendly and cost-effective synthetic methods is a critical aspect of modern pharmaceutical research. numberanalytics.com Future efforts will focus on creating sustainable and scalable processes for the production of 9H-Purine, 6-(benzylthio)-9-methyl- and other purine analogues.
Key strategies include:
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis can offer high selectivity and milder reaction conditions compared to traditional chemical methods. mdpi.comnatahub.orgchemrxiv.org Enzymatic synthesis is seen as a more environmentally friendly and efficient alternative. mdpi.com
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability.
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields in purine synthesis. numberanalytics.com
One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel to reduce waste and improve efficiency. researchgate.net
Recent advancements have demonstrated the potential of biocatalytic methods to produce nucleoside analogues in a scalable and streamlined manner, which could significantly lower the manufacturing costs of complex therapies. natahub.org
Q & A
Basic: What are the recommended synthetic routes for preparing 6-(benzylthio)-9-methyl-9H-purine, and how can reaction efficiency be optimized?
Answer:
The compound is synthesized via nucleophilic substitution using 2-amino-9H-purine-6-thiol as the precursor. A modified protocol involves:
- Reacting the thiolated purine with benzyl bromide in dimethylformamide (DMF) under basic conditions (cesium carbonate).
- Adding tetrabutylammonium iodide as a phase-transfer catalyst to enhance reactivity .
Optimization strategies : - Monitor reaction progress via TLC (n-hexane:ethyl acetate, 0.5:3.5) to minimize side products.
- Recrystallize the crude product from hot methanol to improve yield and purity .
Basic: How can researchers validate the structural identity and purity of 6-(benzylthio)-9-methyl-9H-purine?
Answer:
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., benzylthio and methyl groups) via ¹H/¹³C NMR chemical shifts.
- Mass spectrometry (MS) : Validate molecular weight using ESI+ or EI ionization (e.g., expected [M+H]+ ion) .
- Chromatography : Employ gas chromatography (GC) with non-polar columns (e.g., SE-30) to assess purity. Kovats Retention Indices (RI) for purine derivatives range between 1474–1505 under standardized conditions .
Basic: What thermodynamic properties of 6-(benzylthio)-9-methyl-9H-purine are critical for stability assessments in solution-phase studies?
Answer:
Key thermodynamic parameters include:
- Heat capacity (Cp) : For solid-phase studies, Cp = 106.9 J/mol·K at 298.15 K .
- Ionization energy (IE) : Gas-phase IE values for purine analogs range from 9.52–9.7 eV, indicating moderate stability under electron impact .
These data guide solvent selection (e.g., DMF, methanol) and storage conditions (e.g., inert atmosphere for oxidation-prone thioether groups) .
Advanced: How do substituent effects (e.g., benzylthio vs. methylthio) influence the electronic and biological activity of 9-methylpurine derivatives?
Answer:
- Electronic effects : Benzylthio groups increase electron density at the C6 position compared to methylthio, altering nucleophilic reactivity. This impacts interactions with biological targets (e.g., enzymes) .
- Biological activity : Thioether-substituted purines exhibit cytotoxic properties by inhibiting purine metabolism pathways. Benzylthio derivatives may enhance lipophilicity, improving membrane permeability .
Methodological approach : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., xanthine oxidase) .
Advanced: How should researchers address contradictions in reported thermochemical data for purine derivatives?
Answer:
Discrepancies in parameters like IE or Cp may arise from:
- Experimental methods : Vertical IE (9.52 eV via photoelectron spectroscopy) vs. adiabatic IE (9.7 eV via electron impact) .
- Data normalization : Cross-reference NIST-standardized values (e.g., Cp measurements at 298.15 K) with computational models (e.g., DFT calculations) .
Best practice : Use peer-reviewed datasets (e.g., NIST WebBook) and report measurement conditions explicitly .
Advanced: What strategies can resolve low yields in the alkylation step during synthesis of 6-(benzylthio)-9-methyl-9H-purine?
Answer:
Common issues and solutions:
- Incomplete alkylation : Increase equivalents of benzyl bromide (1.5–2.0 eq) or extend reaction time (8–12 hours) .
- Byproduct formation : Replace cesium carbonate with milder bases (e.g., K₂CO₃) to reduce hydrolysis of the thioether group.
- Solvent optimization : Use anhydrous DMF with molecular sieves to minimize moisture-induced side reactions .
Advanced: How can researchers design structure-activity relationship (SAR) studies for 6-(benzylthio)-9-methyl-9H-purine analogs?
Answer:
- Variable substituents : Synthesize analogs with halogen (F, Cl), alkyl (methyl, tert-butyl), or aryloxy groups at the C6 position .
- Biological assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines and compare with control compounds (e.g., 6-mercaptopurine).
- Computational modeling : Use molecular docking to predict binding affinities with target proteins (e.g., purine nucleoside phosphorylase) .
Basic: What safety protocols are recommended for handling 6-(benzylthio)-9-methyl-9H-purine in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of DMF vapors.
- Waste disposal : Neutralize reaction mixtures with dilute acetic acid before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
